Trp-Phe - 6686-02-8

Trp-Phe

Catalog Number: EVT-309177
CAS Number: 6686-02-8
Molecular Formula: C20H21N3O3
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trp-Phe is a dipeptide composed of the amino acids tryptophan (Trp) and phenylalanine (Phe). It is a naturally occurring peptide fragment found within larger peptides and proteins. [] It is considered a valuable tool in scientific research due to its ability to interact with various biological targets. [, ] Trp-Phe has been investigated for its potential in various fields, including:

  • Pharmacology: As a building block for the development of novel drug candidates, particularly in the field of opioid receptor ligands. [, , , ]
  • Biochemistry: For studying protein-protein interactions and enzyme substrate specificity. [, ]
  • Biophysics: To investigate the role of aromatic interactions in peptide and protein stability. []
  • Materials Science: For creating novel biomaterials with specific functionalities. []
Synthesis Analysis
  • Chemical synthesis:
    • Boc-Trp-OH can be coupled with Phe-NH2 using immobilized papain on sodium alginate-chitosan as a catalyst in a microaqueous acetonitrile system. This method yielded 27.8% Boc-Trp-Phe-NH2, which can be further deprotected to obtain Trp-Phe-NH2. []
    • Boc-Trp-Phe-OH can be coupled with phenylboronic acid using a copper(II)-mediated Chan-Lam-type coupling in the presence of 1,3-diethylurea. This method allows for racemization-free C-terminal peptide activation, yielding up to 82% of Boc-Trp-Phe-OPh. []
  • Chemo-enzymatic synthesis: A combination of enzymatic and chemical methods can be used for efficient synthesis of endomorphin-1 (Tyr-Pro-Trp-Phe-NH2), a potent analgesic, with minimal side-chain protection and simple purification. []
Molecular Structure Analysis
  • NMR spectroscopy: This technique has been utilized to determine the conformation of cyclic peptides containing the Trp-Phe sequence, revealing information about the spatial arrangement of the side chains and their potential for interaction with biological targets. [, , ]
  • Molecular docking: This computational method has been employed to model the interaction of Trp-Phe containing peptides with proteins, such as immunoglobulin G, to predict their binding affinities and identify potential binding sites. []
Mechanism of Action
  • Opioid receptor binding: The D-Trp-Phe sequence in cyclic peptides has been identified as an atypical pharmacophore for μ-opioid receptor agonism. The conformation and spatial orientation of this dipeptide unit are crucial for its interaction with the receptor. []
  • Enzyme substrate specificity: Studies on rat mast cell protease 4 (rMCP-4) revealed its highly stringent substrate recognition profile. The protease displayed a strong preference for the Trp-Phe sequence at the P2 and P1 positions of its substrate, respectively, leading to specific cleavage of the Phe-Arg bond. []
Physical and Chemical Properties Analysis
  • Lipophilicity: Modification of the amino acid side chains in cyclic peptides containing Trp-Phe can significantly impact their lipophilicity, influencing their ability to penetrate biological barriers. [, ]
  • Metabolic stability: Introduction of modifications, such as the reduced (CH2NH) amide bond, in endomorphin analogs can enhance their conformational flexibility and metabolic stability, leading to prolonged duration of action. []
Applications
  • Development of tachykinin NK2 receptor antagonists: Cyclic peptides containing the Trp-Phe sequence, such as cyclo(Leu ψ[CH2NH]Xaa-Gln-Trp-Phe-β Ala), have demonstrated potent and selective antagonist activity against the tachykinin NK2 receptor. These peptides are being investigated for their potential therapeutic applications in conditions such as asthma and inflammatory bowel disease. [, , , ]
  • Exploring the role of aromatic interactions in protein stability: The Trp-Phe pair has been identified as a strong contributor to protein stability due to its favorable face-to-edge (FtE) interaction geometry. This finding has implications for the design of novel proteins and peptides with enhanced stability. []
  • Investigating substrate specificity of enzymes: The stringent substrate recognition profile of rat mast cell protease 4 (rMCP-4) for the Trp-Phe sequence has provided insights into the specific roles of this protease in inflammatory responses. []
  • Photodynamic therapy and imaging: Incorporation of photoactive moieties into cyclized somatostatin analogs containing Trp-Phe has been explored for potential applications in photodynamic therapy and imaging of tumors. []

Boc-Trp-Phe-NH2

  • Compound Description: Boc-Trp-Phe-NH2 is a protected dipeptide. It serves as a precursor in the enzymatic synthesis of Endomorphin-1 .

Boc-Tyr-Pro-Trp-Phe-NH2

  • Compound Description: Boc-Tyr-Pro-Trp-Phe-NH2 is a protected tetrapeptide and a direct precursor to Endomorphin-1 in chemo-enzymatic synthesis .

1-(4-isopropylphenyl)-β-carboline-3-carbonyl-Trp-Phe-Phe (ICCA-WFF)

  • Compound Description: ICCA-WFF is a modified form of the compound ICCA, conjugated to the tripeptide Trp-Phe-Phe . ICCA-WFF demonstrates enhanced in vivo anti-tumor and anti-thrombotic activity compared to ICCA. This modified compound also exhibits nano-particle formation and targeting capabilities towards tumor tissue and thrombus.

N-alpha-benzoyl-Ala-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 (GR94800)

  • Compound Description: GR94800 is a potent and selective heptapeptide antagonist for the neurokinin NK2 receptor . It exhibits high binding affinity to the NK2 receptor in transfected CHO cells.

Ac-d-Trp-PheNH2

  • Compound Description: Ac-d-Trp-PheNH2 is a minimal binding sequence for the μ-opioid receptor . This short peptide, containing a D-tryptophan residue, exhibits affinity for the receptor.

Ac-d-Trp-Phe-GlyNH2

  • Compound Description: Ac-d-Trp-Phe-GlyNH2 acts as a partial agonist of the μ-opioid receptor and displays high affinity and selectivity for this receptor . This compound is notable as the first identified noncationizable short peptide with these properties.

cyclo(Leu ψ[CH2NH]Xaa-Gln-Trp-Phe-βAla)

  • Compound Description: This represents a series of cyclic pseudopeptides designed as tachykinin NK-2 receptor antagonists. The antagonist potency of these compounds is influenced by the lipophilicity of the Xaa side chain .

cyclo(Leu ψ[CH2NH]Cha-Gln-Trp-Phe-βAla)

  • Compound Description: This compound is a cyclic pseudopeptide and a potent antagonist of the tachykinin NK-2 receptor . It exhibits high antagonist activity in both hamster isolated trachea (HT) and rabbit isolated pulmonary artery (RPA) bioassays.

cyclo(Leu ψ[CH2NH]Asp(NHBzl)-Gln-Trp-Phe-βAla)

  • Compound Description: This is another potent cyclic pseudopeptide antagonist of the tachykinin NK-2 receptor within the same series, showing high activity in HT and RPA bioassays .

H-Inp-D-1Nal-D-Trp-3Pal-Lys-NH2

  • Compound Description: This compound is a peptide analog that promotes the release of growth hormone . It incorporates D-Trp within its sequence, suggesting a role for this D-amino acid in its biological activity.

Properties

CAS Number

6686-02-8

Product Name

H-Trp-phe-OH

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C20H21N3O3/c21-16(11-14-12-22-17-9-5-4-8-15(14)17)19(24)23-18(20(25)26)10-13-6-2-1-3-7-13/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18-/m0/s1

InChI Key

IMMPMHKLUUZKAZ-DAFXYXGESA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.